N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorophenyl group, and an imidazo[2,1-b][1,3]thiazole ring.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds, such as indole derivatives, interact with their targets by binding to them, which can lead to a variety of changes in the target’s function . This interaction can lead to the inhibition or activation of the target, depending on the specific nature of the compound and the target .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biochemical pathways . These can include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, can have a variety of adme properties . These can include various rates of absorption, distribution throughout the body, metabolism by the liver or other tissues, and excretion through the kidneys or other routes .
Result of Action
It is known that similar compounds, such as indole derivatives, can have a variety of effects at the molecular and cellular level . These can include the inhibition of viral replication, reduction of inflammation, killing of cancer cells, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, treatment of tuberculosis, control of diabetes, prevention of malaria, and inhibition of cholinesterase activity .
Action Environment
It is known that similar compounds, such as indole derivatives, can be influenced by a variety of environmental factors . These can include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through a cyclization reaction involving a thioamide and an α-halo ketone. The introduction of the fluorophenyl group can be accomplished via a nucleophilic aromatic substitution reaction. Finally, the dimethylaminoethyl group is added through an alkylation reaction using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to its combination of a dimethylaminoethyl group, a fluorophenyl group, and an imidazo[2,1-b][1,3]thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-21(2)8-7-19-16(23)9-14-11-24-17-20-15(10-22(14)17)12-3-5-13(18)6-4-12/h3-6,10-11H,7-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIOZWYNSQOESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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